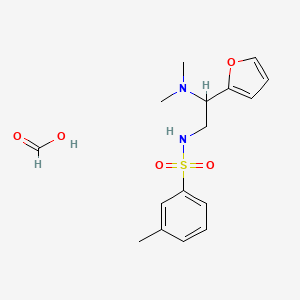
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate (DFMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFMF is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the disruption of the normal growth and replication of these microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has also been shown to possess antidiabetic properties and has been studied for its potential use in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also possesses a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate also has some limitations. It is relatively expensive to produce and may not be readily available in some laboratories. Additionally, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has not been extensively studied in vivo, and its safety profile is not well established.
Orientations Futures
There are several future directions for research involving N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate. One potential area of research is the development of new drugs based on N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate's antibacterial, antifungal, and antiviral properties. Another potential area of research is the study of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate's potential use in the treatment of inflammatory diseases and oxidative stress-related diseases. Additionally, further research is needed to establish the safety profile of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate and to determine its potential use in vivo.
Méthodes De Synthèse
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate can be synthesized using a multistep process involving the reaction of 3-methylbenzenesulfonyl chloride with furfurylamine to form 3-methylbenzenesulfonamide furfuryl amide. The resulting compound is then reacted with dimethylamine and formic acid to yield N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate in the form of its formate salt.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzenesulfonamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S.CH2O2/c1-12-6-4-7-13(10-12)21(18,19)16-11-14(17(2)3)15-8-5-9-20-15;2-1-3/h4-10,14,16H,11H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJIEBPJFUVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

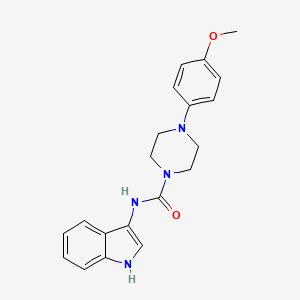
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)

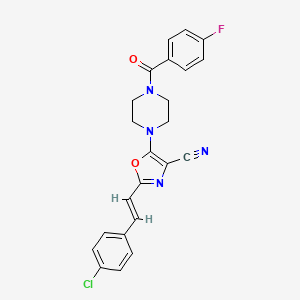
![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)
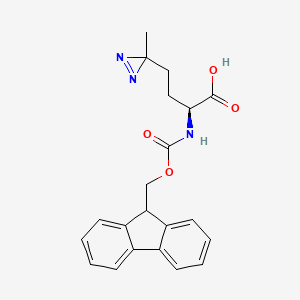
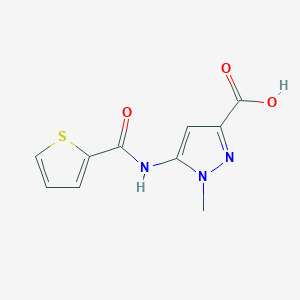
![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)
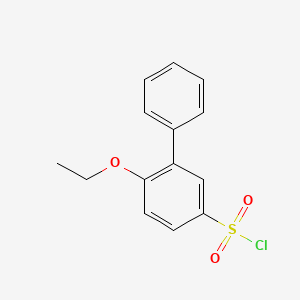
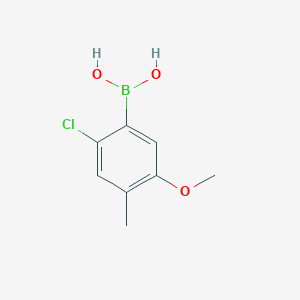

![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)